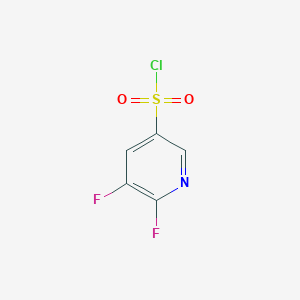

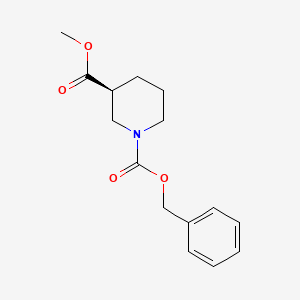

![molecular formula C12H8FN3O2S B2601780 6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1574627-99-8](/img/structure/B2601780.png)

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are a class of compounds that have been studied for their potential as anticancer agents . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

The synthesis of similar compounds, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, often involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Structural Analysis

Recent research has emphasized the synthesis and structural analysis of heterocyclic compounds with similar structures to 6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. For instance, Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and density functional theory, highlighting their potential in various scientific applications due to their unique electronic and geometric properties (Ashraf et al., 2019).

Anticancer and Antimicrobial Activities

The investigation into the biological properties of isothiazolopyrimidine derivatives has demonstrated their potential as anticancer agents. Machoń et al. (1987) discussed the synthesis and biological properties of 27 derivatives, some of which showed strong activity against various cancers (Machoń, Wieczorek, & Mordarski, 1987). Additionally, the antimicrobial activity of pyrimidine derivatives was evaluated by Lahmidi et al. (2019), who synthesized a novel derivative showing antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Supramolecular Assemblies

The versatility of pyrimidine derivatives extends to the creation of novel supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that served as ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen-bonding interactions. This research underscores the potential of such compounds in developing new materials with specific molecular architectures (Fonari et al., 2004).

Novel Synthetic Approaches and Potential Applications

Karami et al. (2015) developed an environmentally friendly synthesis of pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting the importance of green chemistry in the synthesis of complex molecules. This approach not only provides a new method for synthesizing heterocyclic compounds but also emphasizes the potential for these molecules in various applications, including medicinal chemistry (Karami, Farahi, & Banaki, 2015).

Wirkmechanismus

Pharmacokinetics

It is known that the compound is effectively deaminated by adenosine deaminase . This suggests that it may be metabolized in a similar manner to adenosine, a natural substrate of this enzyme .

Result of Action

The result of the action of 6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is the induction of DNA damage and cell death . By inhibiting topoisomerase I, the compound prevents the resolution of topological problems in the DNA helix, leading to DNA breaks and ultimately cell death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c13-8-3-1-7(2-4-8)5-16-11(17)10-9(6-19-15-10)14-12(16)18/h1-4,6H,5H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKMTNPSZUAPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=NSC=C3NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

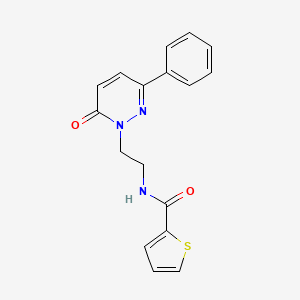

![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2601697.png)

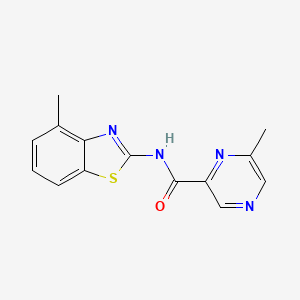

![6-(3-Methoxyphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2601700.png)

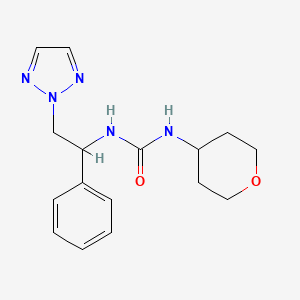

![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide](/img/structure/B2601707.png)

![1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B2601714.png)

![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2601718.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601720.png)